molecular formula C20H20FNO7S2 B2826489 Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899724-42-6

Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2826489
CAS No.: 899724-42-6
M. Wt: 469.5
InChI Key: DTOWXTVVMFORNE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by a fluorine substituent at position 4 of the benzothiophene core and a 3,4,5-trimethoxyphenyl sulfamoyl group at position 2.

Properties

IUPAC Name

ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO7S2/c1-5-29-20(23)18-19(16-12(21)7-6-8-15(16)30-18)31(24,25)22-11-9-13(26-2)17(28-4)14(10-11)27-3/h6-10,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOWXTVVMFORNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as Hsp90 and TrxR. By binding to these proteins, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzothiophene/Sulfamoyl Aryl) Molecular Formula Molecular Weight Key Features Source
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-F; 3,4,5-trimethoxyphenyl C₂₁H₂₁FNO₇S₂ 490.52 High lipophilicity due to three methoxy groups; potential for hydrogen bonding via sulfamoyl and methoxy groups
Ethyl 4-fluoro-3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (ID: G226-0260) 4-F; 3-F, 4-Me-phenyl C₁₈H₁₅F₂NO₄S₂ 411.44 Reduced steric bulk compared to trimethoxyphenyl; halogen (F) may enhance metabolic stability
Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate 4-F; 2-Cl, 4-Me-phenyl C₁₉H₁₆ClFNO₄S₂ 443.91 Chlorine substituent increases molecular weight and potential electronegativity
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) H (no F at C4); 3-F, 4-Me-phenyl C₁₉H₁₇FNO₄S₂ 413.47 Absence of fluorine at C4 may alter electronic properties and binding interactions
Ethyl 3-[(4-(propan-2-yl)phenyl)sulfamoyl]-1-benzothiophene-2-carboxylate H; 4-isopropylphenyl C₂₁H₂₃NO₄S₂ 425.54 Bulky isopropyl group may hinder target engagement but improve selectivity

Substituent Effects on Molecular Properties

  • Trimethoxyphenyl vs. Halogenated Aryl Groups: The 3,4,5-trimethoxyphenyl group in the target compound introduces significant steric bulk and hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-fluoro-4-methylphenyl).
  • Fluorine at Position 4 :
    Fluorination at C4 of the benzothiophene core is shared among several analogs (e.g., G226-0260). This substituent likely increases electronegativity and may influence binding affinity by modulating electron density in the aromatic system .

  • Ethyl Ester vs. Alternative Esters: All analogs retain the ethyl ester at position 2, suggesting its role in maintaining solubility-lipid balance.

Research Implications and Limitations

  • Pharmacological Data Gaps: While structural data are available, the evidence lacks explicit bioactivity profiles for the target compound.
  • Crystallographic Analysis : Tools like SHELXL () and WinGX () could elucidate the target compound’s crystal packing and hydrogen-bonding patterns, which are critical for understanding solid-state stability .

Biological Activity

Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound with a complex structure that includes a benzothiophene core, a sulfamoyl group, and a trimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology.

Structural Characteristics

The unique structural features of this compound enhance its pharmacological properties. The presence of fluorine and the sulfamoyl group are significant for its solubility and interaction with biological targets.

Property Value
Molecular FormulaC20_{20}H20_{20}FNO7_7S2_2
Molecular Weight469.5 g/mol
CAS Number899724-42-6

Research indicates that compounds structurally similar to this compound can inhibit tubulin polymerization. This inhibition is crucial for their anti-cancer properties as it leads to cell cycle arrest and apoptosis in various cancer cell lines. The trimethoxyphenyl group enhances biological activity by facilitating interactions with cellular targets involved in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. For example:

  • Growth Inhibition : Compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 nM to over 100 nM across various cancer types .
  • Cell Line Specificity : In studies involving the NCI-60 panel of human cancer cell lines, compounds similar to this compound exhibited potent growth inhibition in leukemia, colon, and CNS cancer cells .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic potency of various analogs against the NCI-60 panel. The lead compounds exhibited nanomolar level growth inhibition across multiple cancer cell lines, indicating their potential as therapeutic agents .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could overcome P-glycoprotein-mediated drug resistance, enhancing their effectiveness against resistant cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
Methyl 3-amino-1-benzothiophene-2-carboxylateAmino group at position 3Anti-cancer activity via tubulin inhibition
2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiopheneBenzoyl group on thiopheneAntitumor effects
6-Fluoro-3-methylbenzo[b]thiophen-2-ylFluorine substitutionPotential anti-cancer activity

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays) .

How can computational methods enhance the synthesis and optimization of this compound?

Q. Advanced

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
  • Solvent/Catalyst Screening : Machine learning algorithms predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) for yield improvement.
  • In Silico Kinetics : Simulate reaction rates under varying temperatures/pressures to reduce experimental trial-and-error .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch reagent variability.
  • Dose-Response Curves : Compare IC₅₀ values across multiple replicates to identify outliers.
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with biophysical methods (e.g., SPR for binding affinity) .

How to design experiments to study structure-activity relationships (SAR) of this compound?

Q. Advanced

Functional Group Variation : Synthesize analogs with modifications to the 3,4,5-trimethoxyphenyl group (e.g., replacing methoxy with halogens).

In Vitro Screening : Test analogs against target enzymes (e.g., COX-2, tubulin) using enzyme inhibition assays.

Data Clustering : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity/logP with activity .

What are the primary biological targets hypothesized for this compound?

Q. Basic

  • Kinases : Potential inhibition of tyrosine kinases (e.g., EGFR) due to sulfonamide’s ATP-binding pocket interactions.
  • Tubulin Polymerization : The trimethoxyphenyl group may mimic colchicine’s binding to β-tubulin, disrupting microtubule dynamics.
  • COX-2 : Sulfamoyl moiety could interact with prostaglandin synthase active sites .

What in silico approaches predict the compound's pharmacokinetics and toxicity?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 interactions.
  • Toxicity Profiling : QSAR models flag potential hepatotoxicity (e.g., via mitochondrial membrane disruption).
  • Molecular Dynamics (MD) : Simulate binding stability to off-target receptors (e.g., hERG channel for cardiac risk) .

How to optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfamoylation steps.
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and waste.
  • Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress in real time .

What are common structural analogs and their key differences?

Q. Basic

Compound NameKey ModificationsBiological Activity
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylateMethyl ester, ethylphenyl groupEnhanced solubility, reduced COX-2 selectivity
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylateBromomethyl substituentIntermediate for cross-coupling reactions
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylateBenzofuran core, isopropyl esterAntiproliferative activity in MCF-7 cells

How to evaluate the compound's selectivity towards therapeutic targets?

Q. Advanced

  • Selectivity Panels : Screen against a kinase panel (e.g., 100+ kinases) to calculate selectivity scores (Gini coefficient >0.7 preferred).
  • Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP) to quantify displacement efficacy.
  • Transcriptomics : RNA-seq of treated cells identifies off-target pathway activation .

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